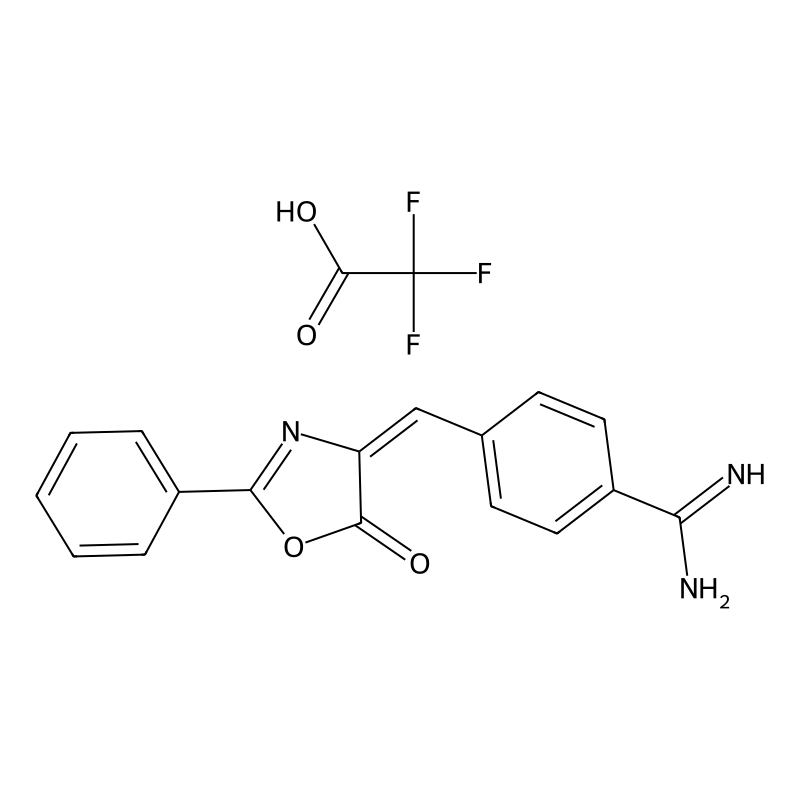

(E)-UK122 (TFA)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Antimicrobial activity: Studies have explored the potential of this compound as an antimicrobial agent. Some research suggests it may have activity against certain bacteria and fungi [].

- Enzyme inhibition: There is some scientific literature investigating the inhibitory effects of this compound on specific enzymes [].

(E)-UK122 (TFA), also known as 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide, is an organic compound characterized by a unique combination of functional groups. It has a molecular formula of C19H14F3N3O4 and a molecular weight of 405.3 g/mol. The compound is notable for its selective inhibition of the urokinase-type plasminogen activator, which plays a significant role in various physiological processes, including fibrinolysis and tissue remodeling .

- Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

- Reduction: Common reducing agents can be employed to produce reduced forms of the compound.

- Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents utilized in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions, such as temperature and solvent choice, are critical for achieving desired outcomes.

(E)-UK122 (TFA) exhibits significant biological activity as a selective inhibitor of urokinase-type plasminogen activator, with an IC50 value of approximately 0.2 µM. This selectivity is crucial as it demonstrates minimal inhibitory effects on other related enzymes such as tissue-type plasminogen activator and thrombin, indicating its potential therapeutic applications in conditions where modulation of fibrinolysis is beneficial .

The synthesis of (E)-UK122 (TFA) typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides under controlled conditions. The production process may also involve advanced techniques such as continuous flow reactors to optimize yield and minimize costs. Purification methods are essential to ensure the compound meets required specifications for various applications .

Synthetic Route Example- Starting Material: Glycine-derived enamino amides.

- Cyclization Reaction: Conducted under specific temperature and solvent conditions.

- Purification: Utilizing chromatographic techniques to isolate the desired product.

(E)-UK122 (TFA) has potential applications in various fields, particularly in medical research related to cancer treatment and cardiovascular diseases due to its role in inhibiting urokinase-type plasminogen activator. By modulating fibrinolysis, it may contribute to therapeutic strategies aimed at controlling tumor metastasis and improving outcomes in cardiovascular interventions .

Studies have shown that (E)-UK122 (TFA) interacts with specific molecular targets involved in the plasminogen activation pathway. Its mechanism of action likely involves binding to the active site of urokinase-type plasminogen activator, inhibiting its activity and thereby affecting downstream processes related to fibrinolysis and tissue remodeling .

Similar compounds to (E)-UK122 (TFA) include:

- UK101: A related inhibitor with structural similarities but differing selectivity profiles.

- UK123: Another selective inhibitor with variations in functional groups affecting biological activity.

- Benzenecarboximidamides: A broader class that shares structural features but may lack the unique oxazole moiety.

Uniqueness

The uniqueness of (E)-UK122 (TFA) lies in its specific combination of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds. Its selective inhibition profile makes it particularly valuable for targeted therapeutic applications in research settings focused on fibrinolytic processes .

The molecular characterization of (E)-UK122 (TFA) reveals a complex organic structure with specific mass properties that define its chemical identity [1] [2]. The base compound UK122 possesses the molecular formula C17H13N3O2 with a molecular weight of 291.3 grams per mole [3] [4]. When combined with the trifluoroacetate counterion (C2HF3O2), the complete salt form exhibits the molecular formula C19H14F3N3O4 and a total molecular weight of 405.3 grams per mole [1] [2].

| Parameter | Value | Reference |

|---|---|---|

| Base Compound (UK122) | C17H13N3O2 | Base compound |

| Salt Form | C2HF3O2 (TFA) | Trifluoroacetate counterion |

| Combined Molecular Formula | C19H14F3N3O4 | Complete salt form |

| CAS Number | 1186653-73-5 | Chemical identifier |

| Molecular Weight | 405.3 g/mol | Calculated mass |

| Exact Mass | 405.30 g/mol | Monoisotopic mass |

| PubChem CID | 25134287 | Database reference |

The exact mass determination of 405.30 grams per mole provides precise identification capabilities for analytical chemistry applications [2]. The Chemical Abstracts Service number 1186653-73-5 serves as the unique identifier for this specific salt form in chemical databases and regulatory documentation [1] [2].

Structural Elucidation and Isomerism

The structural architecture of (E)-UK122 demonstrates sophisticated molecular design principles centered around geometric isomerism [2] [4]. The compound exhibits E-configuration stereochemistry, which refers to the trans arrangement of substituents around the carbon-carbon double bond connecting the oxazolidinone ring system to the benzene ring bearing the benzimidamide functionality [5] [6].

The E-configuration is determined through application of Cahn-Ingold-Prelog priority rules, where the highest priority substituents on each carbon of the double bond are positioned on opposite sides [5] [6]. This geometric arrangement significantly influences the compound's three-dimensional structure and subsequent biological activity. The restricted rotation around the double bond prevents interconversion between E and Z isomers under normal conditions, ensuring structural stability [5] [6].

| Structural Feature | Description | Importance |

|---|---|---|

| 4-Oxazolidinone Ring | 5-membered heterocyclic ring with N and O | Essential for biological activity |

| Phenyl Ring (Position 2) | Aromatic substituent at position 2 | Contributes to binding selectivity |

| Benzimidamide Group | Terminal functional group with amidine | Critical for enzyme interaction |

| E-Configuration | Trans arrangement of substituents | Defines spatial arrangement |

| Double Bond Character | C=C between oxazole and benzene | Restricts molecular flexibility |

| Stereochemistry | Single stereocenter configuration | Influences binding affinity |

| Pharmacophore Core | 4-oxazolidinone scaffold | Novel lead structure |

The International Union of Pure and Applied Chemistry name for the base compound is 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide [2] [4]. The systematic nomenclature clearly identifies the E-stereochemistry and the spatial relationship between functional groups.

4-Oxazolidinone Pharmacophore Analysis

The 4-oxazolidinone pharmacophore represents a critical structural element that emerged from high-throughput screening and molecular modeling studies [7] [8]. Research has demonstrated that this heterocyclic scaffold provides the essential framework for selective enzyme inhibition activity [7] [8]. The 4-oxazolidinone ring system consists of a five-membered ring containing both nitrogen and oxygen heteroatoms, creating a unique electronic environment that facilitates specific protein-ligand interactions [9] [10].

Structure-activity relationship studies have revealed that the 4-oxazolidinone core is essential for biological activity, with modifications to this ring system typically resulting in dramatic reductions in potency [11] [12]. The oxazolidinone ring adopts a near-planar conformation with minimal deviation from planarity, as confirmed by crystallographic studies of related compounds [13] [10]. This planar arrangement is crucial for optimal binding interactions with target proteins.

The pharmacophore optimization process that led to UK122 involved systematic modification of substituents around the 4-oxazolidinone core [7] [8]. The phenyl ring at position 2 of the oxazolidinone contributes significantly to binding selectivity, while the exocyclic double bond connecting to the benzimidamide group provides additional binding interactions [7] [8]. The specific geometry and electronic properties of the 4-oxazolidinone system enable selective recognition of the target enzyme active site.

Molecular modeling and docking studies have identified key interactions between the 4-oxazolidinone pharmacophore and amino acid residues in the target enzyme [7] [8]. The nitrogen and oxygen atoms in the ring system participate in hydrogen bonding interactions, while the overall ring structure provides appropriate spatial positioning for complementary binding contacts [7] [8].

Physicochemical Properties

The physicochemical properties of (E)-UK122 (TFA) significantly influence its suitability for research applications and potential pharmaceutical development [14] [15] [4]. The compound exists as a solid powder with crystalline characteristics that contribute to its stability and handling properties [1] [14]. Purity specifications typically exceed 98 percent, ensuring consistent experimental results [1] [14].

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid powder | Crystalline appearance |

| Purity | >98% | High purity standard |

| Solubility (DMSO) | 10 mM | Stock solution preparation |

| Solubility (Acetonitrile) | Soluble | Good solubility profile |

| Solubility (Methanol) | Soluble | Good solubility profile |

| Storage Temperature | -20°C | Recommended storage |

| Stability (-20°C) | 1 month | Short-term stability |

| Stability (-80°C) | 6 months | Long-term stability |

Solubility characteristics demonstrate favorable dissolution in organic solvents commonly used in research applications [14] [4]. The compound exhibits solubility of 10 millimolar in dimethyl sulfoxide, making it suitable for stock solution preparation [4]. Additional solubility is observed in acetonitrile and methanol, providing flexibility in experimental design [14].

Storage stability requirements specify maintenance at minus 20 degrees Celsius for optimal preservation [14] [4]. Under these conditions, the compound maintains stability for one month, while extended storage at minus 80 degrees Celsius allows for six-month stability [14] [4]. These stability parameters are crucial for maintaining compound integrity during research applications.

The compound's physicochemical profile suggests favorable properties for biological assays and potential pharmaceutical applications [15]. The crystalline nature of the solid form contributes to consistent handling and measurement characteristics [16]. However, detailed determination of additional parameters such as partition coefficient and polar surface area would provide valuable information for further development [15].

Trifluoroacetate Salt Formation and Implications

The formation of the trifluoroacetate salt represents a strategic pharmaceutical chemistry approach that significantly impacts the compound's properties and applications [17] [18] [19]. Trifluoroacetic acid serves as a common counterion in pharmaceutical salt formation, particularly for compounds synthesized using solid-phase methodologies or purified through reverse-phase high-performance liquid chromatography [17] [19].

The trifluoroacetate counterion (CF3COO−) forms through protonation of basic sites in the UK122 molecule, specifically targeting the benzimidamide functionality [20] [21]. This acid-base interaction creates a stable ionic association that modifies the overall physicochemical properties of the compound [17] [16]. The trifluoroacetate anion possesses a molecular weight of 113.02 grams per mole and contributes to the total molecular weight of the salt form [21].

Salt formation with trifluoroacetic acid offers several advantages for compound handling and stability [17] [19]. The resulting salt typically exhibits improved crystallinity compared to the free base form, facilitating consistent pharmaceutical processing and storage [16]. The ionic nature of the salt enhances solubility in polar solvents while potentially modifying membrane permeability characteristics [17].

However, trifluoroacetate salts present certain considerations for pharmaceutical development [17] [18] [19]. Regulatory agencies often prefer alternative counterions such as hydrochloride or acetate for marketed pharmaceutical products [17] [19]. The trifluoroacetate counterion may influence biological activity through direct cellular interactions, although this effect varies depending on the specific application [22] [23].

The environmental and toxicological profile of trifluoroacetate requires consideration during compound development [17] [18]. While generally well-tolerated in research applications, the persistent nature of fluorinated compounds necessitates careful evaluation for clinical development [17]. Salt conversion processes can facilitate transformation to alternative counterions when required for advanced development stages [19] [16].

Industrial processes for trifluoroacetate salt formation typically involve controlled addition of trifluoroacetic acid to the basic compound in appropriate solvents [24]. The resulting salt can be isolated through crystallization or precipitation techniques, followed by purification to achieve desired purity specifications [24]. Recovery and recycling of trifluoroacetic acid from industrial processes present both economic and environmental benefits [24].

Purity

Appearance

Storage

Dates

2: Stewart AG, Xia YC, Harris T, Royce S, Hamilton JA, Schuliga M. Plasminogen-stimulated airway smooth muscle cell proliferation is mediated by urokinase and annexin A2, involving plasmin-activated cell signalling. Br J Pharmacol. 2013 Dec;170(7):1421-35. doi: 10.1111/bph.12422. PubMed PMID: 24111848; PubMed Central PMCID: PMC3838688.

3: Cho E, Lee KJ, Seo JW, Byun CJ, Chung SJ, Suh DC, Carmeliet P, Koh JY, Kim JS, Lee JY. Neuroprotection by urokinase plasminogen activator in the hippocampus. Neurobiol Dis. 2012 Apr;46(1):215-24. doi: 10.1016/j.nbd.2012.01.010. Epub 2012 Jan 24. PubMed PMID: 22293605.

4: Zhu M, Gokhale VM, Szabo L, Munoz RM, Baek H, Bashyam S, Hurley LH, Von Hoff DD, Han H. Identification of a novel inhibitor of urokinase-type plasminogen activator. Mol Cancer Ther. 2007 Apr;6(4):1348-56. PubMed PMID: 17431113.